molecular formula C17H17BrN2OS B11554809 2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide

Katalognummer: B11554809
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: QNZJXGJUUNJHQP-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a bromophenyl group, and a propanehydrazide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method includes the reaction of benzyl mercaptan with a suitable halogenated propanehydrazide derivative under basic conditions to form the benzylsulfanyl intermediate. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(benzylsulfanyl)benzoic acid
  • 2-(benzylsulfanyl)ethanol
  • 2-(benzylsulfanyl)pyridine

Uniqueness

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is unique due to its combination of a benzylsulfanyl group and a bromophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C17H17BrN2OS

Molekulargewicht

377.3 g/mol

IUPAC-Name

2-benzylsulfanyl-N-[(E)-(4-bromophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17BrN2OS/c1-13(22-12-15-5-3-2-4-6-15)17(21)20-19-11-14-7-9-16(18)10-8-14/h2-11,13H,12H2,1H3,(H,20,21)/b19-11+

InChI-Schlüssel

QNZJXGJUUNJHQP-YBFXNURJSA-N

Isomerische SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)Br)SCC2=CC=CC=C2

Kanonische SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)Br)SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.